3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one
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Overview
Description
3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one is a complex organic compound characterized by its unique spiro structure, which includes a naphthalene ring fused with an oxirane ring. The presence of a fluorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one typically involves the following steps:
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through various methods, including Friedel-Crafts alkylation or acylation.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated naphthalene compound.
Formation of the Oxirane Ring: The oxirane ring is formed through an epoxidation reaction, typically using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored for its potential use in drug development, particularly as an androgen receptor antagonist.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-{[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole: Contains both chlorophenyl and fluorophenyl groups with an oxirane ring.
Uniqueness
The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it distinct from its analogs .
Properties
Molecular Formula |
C17H13FO2 |
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Molecular Weight |
268.28 g/mol |
IUPAC Name |
3-(4-fluorophenyl)spiro[3,4-dihydronaphthalene-2,2'-oxirane]-1-one |
InChI |
InChI=1S/C17H13FO2/c18-13-7-5-11(6-8-13)15-9-12-3-1-2-4-14(12)16(19)17(15)10-20-17/h1-8,15H,9-10H2 |
InChI Key |
RELNFLNDUYFBNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(CO2)C(=O)C3=CC=CC=C31)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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